molecular formula C10H12IN3S B13473581 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide

Katalognummer: B13473581
Molekulargewicht: 333.19 g/mol
InChI-Schlüssel: YHTDBJCCWVGLLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in various fields due to their biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide typically involves the reaction of 2-methyl-1H-indole with isothiocyanates under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene . The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other suitable methods to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide is unique due to its specific isothiourea group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H12IN3S

Molekulargewicht

333.19 g/mol

IUPAC-Name

(2-methyl-1H-indol-3-yl) carbamimidothioate;hydroiodide

InChI

InChI=1S/C10H11N3S.HI/c1-6-9(14-10(11)12)7-4-2-3-5-8(7)13-6;/h2-5,13H,1H3,(H3,11,12);1H

InChI-Schlüssel

YHTDBJCCWVGLLZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1)SC(=N)N.I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.